![molecular formula C32H31F7O3 B051228 [3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid CAS No. 115038-42-1](/img/structure/B51228.png)
[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid
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Overview
Description
“[3-Fluoro-2’-Methyl-4’-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid” is a complex organic compound. It contains several functional groups, including a fluoro group, a methyl group, a trifluoromethyl group, and an acetic acid group . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For instance, the trifluoromethyl group could be introduced using a reagent like trifluoromethanesulfonic acid . The exact synthesis process would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could significantly influence the molecule’s shape and properties due to its high electronegativity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the acetic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, potentially affecting its solubility and reactivity . The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-fluoro-4-[2-methyl-4-[3-[3-methyl-4-[(E)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)but-1-enyl]phenyl]pentan-3-yl]phenyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F7O3/c1-5-29(6-2,24-10-9-21(19(3)15-24)13-14-30(42,31(34,35)36)32(37,38)39)25-11-12-26(20(4)16-25)22-7-8-23(18-28(40)41)27(33)17-22/h7-17,42H,5-6,18H2,1-4H3,(H,40,41)/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAORZDUZDLDK-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)C=CC(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=CC(=C(C=C1)/C=C/C(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid |
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